sodium;2,2-dimethylpropanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2,2-dimethylpropanoate can be synthesized through the neutralization of 2,2-dimethylpropanoic acid (pivalic acid) with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is isolated by evaporation of the solvent .
Industrial Production Methods: In industrial settings, sodium 2,2-dimethylpropanoate is produced by reacting pivalic acid with sodium carbonate or sodium bicarbonate. The reaction is conducted in large reactors, and the product is purified through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sodium ion is replaced by other cations.
Esterification: It reacts with alcohols to form esters.
Deprotonation: It can act as a base to deprotonate acids, forming the corresponding carboxylate salts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve solvents like tetrahydrofuran (THF).
Esterification: Alcohols and acid catalysts are used, often under reflux conditions.
Deprotonation: Strong acids like hydrochloric acid or sulfuric acid are used.
Major Products:
Esters: Formed from esterification reactions.
Carboxylate Salts: Formed from deprotonation reactions.
Scientific Research Applications
Sodium 2,2-dimethylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and other carboxylate derivatives.
Biology: Employed in biochemical studies as a buffer or reagent.
Medicine: Investigated for its potential use in drug formulations and as a stabilizing agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2,2-dimethylpropanoate involves its ability to act as a nucleophile or base in chemical reactions. It can donate electrons to electrophilic centers, facilitating various organic transformations. In biological systems, it may interact with enzymes and other proteins, affecting their activity and stability .
Comparison with Similar Compounds
Sodium Acetate: Another sodium salt of a carboxylic acid, used in similar applications but with different reactivity due to its smaller molecular size.
Sodium Propionate: Used as a food preservative and in similar chemical reactions but has different solubility and reactivity properties.
Sodium Butyrate: Known for its use in biochemical studies and has different biological effects compared to sodium 2,2-dimethylpropanoate.
Uniqueness: Sodium 2,2-dimethylpropanoate is unique due to its bulky tert-butyl group, which imparts steric hindrance and affects its reactivity and solubility. This makes it particularly useful in specific organic synthesis applications where such properties are advantageous .
Properties
IUPAC Name |
sodium;2,2-dimethylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2.Na/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRDNQOIQZOVQD-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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